N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications
Sigma Receptor Binding and Antiproliferative Activity
Research on derivatives of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has shown significant affinity and selectivity towards sigma(1) receptors, a property that could be leveraged in the development of diagnostic and therapeutic agents targeting these receptors. For example, studies on methyl-substituted piperidine derivatives demonstrate potent sigma(1) ligand activity, with some compounds exhibiting good selectivity profiles against sigma(2) receptors and sterol isomerase sites. These compounds also showed antiproliferative activity against rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005). Such findings underscore the potential of these compounds in PET experiments and as tools for understanding sigma receptor function and its involvement in cancer.
Herbicidal Activity
The chemical structure of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and its derivatives has been explored for potential herbicidal activity. Synthesis and study of optically active derivatives with a 2-arylsubstituted oxiranylmethyl structure have shown that the (S)-isomers are the active forms, indicating the importance of stereochemistry in the herbicidal efficacy of these compounds (Hosokawa et al., 2001). This line of research can inform the design of new herbicides with targeted modes of action, contributing to agricultural chemistry and plant science.
Drug Design and Neurological Applications
Further investigations into the structure-activity relationships of tetrahydronaphthalene-sulfonamide derivatives have highlighted their potential as agents targeting the 5-HT7 receptor, which is implicated in various neurological conditions. By altering the substituent in the 2-position of the aryl linked to the piperazine ring, researchers have identified compounds with high affinity and selectivity for the 5-HT7 receptor, offering insights into the development of treatments for CNS disorders (Leopoldo et al., 2007). This work underscores the therapeutic potential of these compounds in addressing neurological and psychiatric conditions.
properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c24-21(19-9-12-27-15-19)23-10-7-16(8-11-23)14-22-28(25,26)20-6-5-17-3-1-2-4-18(17)13-20/h5-6,9,12-13,15-16,22H,1-4,7-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYCRFWZNMPLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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